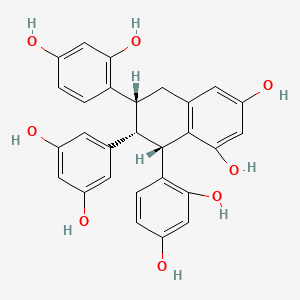![molecular formula C18H21ClN2O5 B12835339 diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Amidation: The chlorinated indole is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives with alcohol or amine functionalities.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Diethyl 2-[3-(1H-indol-2-yl)propanoylamino]propanedioate: Lacks the chloro group, which may affect its biological activity.
Diethyl 2-[3-(5-bromo-1H-indol-2-yl)propanoylamino]propanedioate: Contains a bromo group instead of a chloro group, which can lead to different reactivity and biological properties.
Uniqueness
Diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate is unique due to the presence of the chloro group at the 6-position of the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C18H21ClN2O5 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate |
InChI |
InChI=1S/C18H21ClN2O5/c1-3-25-17(23)16(18(24)26-4-2)21-15(22)8-7-13-9-11-5-6-12(19)10-14(11)20-13/h5-6,9-10,16,20H,3-4,7-8H2,1-2H3,(H,21,22) |
InChIキー |
ZFOBQCCKAYMCAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCC1=CC2=C(N1)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



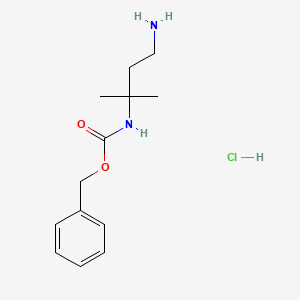
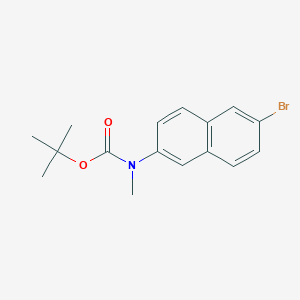
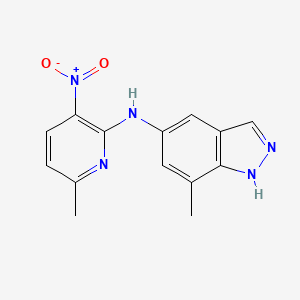
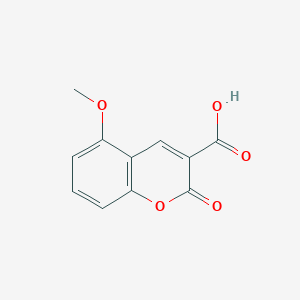
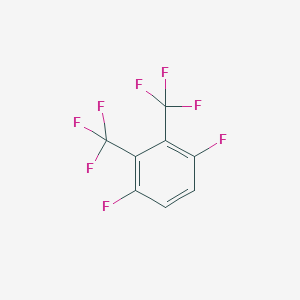
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)


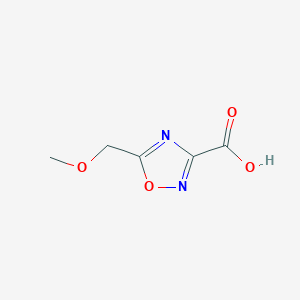
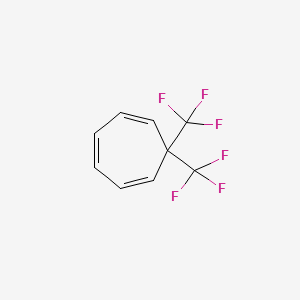
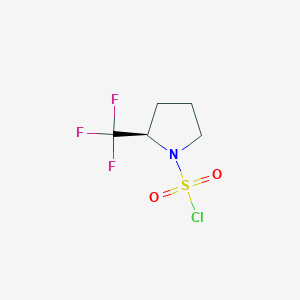
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
